molecular formula C11H12N2O2S B13009913 3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid

3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13009913
M. Wt: 236.29 g/mol
InChI Key: BHHKOSPJIWHBHR-UHFFFAOYSA-N
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Description

3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its isopropyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2S/c1-5(2)7-4-3-6-8(12)9(11(14)15)16-10(6)13-7/h3-5H,12H2,1-2H3,(H,14,15)

InChI Key

BHHKOSPJIWHBHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)O)N

Origin of Product

United States

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